(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone
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Overview
Description
(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone is a synthetic organic compound that belongs to the class of oxazole derivatives
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-2-methylindoline in the presence of an oxidizing agent to form the oxazole ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring would yield a more saturated heterocyclic compound.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its efficacy and reduce potential side effects.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone include other oxazole derivatives and indoline-based compounds. Examples include:
- (5-Phenyl)oxazol-2-yl)methanone
- (2-Methylindolin-1-yl)acetic acid
- (4-Methoxyphenyl)oxazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-11-15-5-3-4-6-17(15)22(13)20(23)19-21-12-18(25-19)14-7-9-16(24-2)10-8-14/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAIOUNVWRGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NC=C(O3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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